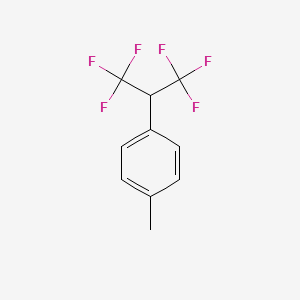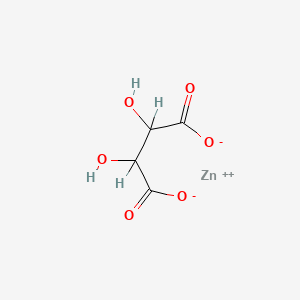
zinc;2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: zinc;2,3-dihydroxybutanedioate can be synthesized through several methods. One common laboratory method involves the reaction of tartaric acid with zinc sulfate heptahydrate in an aqueous solution. The reaction proceeds as follows:
C4H6O6+ZnSO4⋅7H2O→C4H4O6Zn+H2SO4+7H2O
The reaction is typically carried out at room temperature, and the resulting zinc tartrate precipitate is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, zinc tartrate is often produced by reacting tartaric acid with sodium hydroxide to form sodium tartrate, which is then reacted with zinc sulfate heptahydrate to yield zinc tartrate. The process can be summarized as follows:
- Tartaric acid reacts with sodium hydroxide to form sodium tartrate.
- Sodium tartrate reacts with zinc sulfate heptahydrate to produce zinc tartrate .
化学反应分析
Types of Reactions: zinc;2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: It can be reduced to form elemental zinc and tartrate ions.
Substitution: this compound can participate in substitution reactions where the tartrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediamine or ammonia under controlled pH conditions.
Major Products:
Oxidation: Zinc oxide and carbon dioxide.
Reduction: Elemental zinc and tartrate ions.
Substitution: Zinc complexes with new ligands
科学研究应用
zinc;2,3-dihydroxybutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zinc-based metal-organic frameworks (MOFs) and coordination polymers.
Biology: this compound is studied for its potential role in enzyme catalysis and as a zinc supplement in biological systems.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: this compound is used in the production of stabilizers for polyvinyl chloride (PVC) and as a catalyst in various chemical reactions
作用机制
The mechanism of action of zinc tartrate involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems. They can act as cofactors for enzymes, stabilize protein structures, and regulate gene expression .
相似化合物的比较
Zinc gluconate: Another zinc compound used as a dietary supplement and in pharmaceuticals.
Zinc sulfate: Commonly used in agriculture and medicine for zinc supplementation.
Zinc acetate: Used in chemical synthesis and as a dietary supplement.
Comparison: zinc;2,3-dihydroxybutanedioate is unique due to its coordination with tartrate ions, which provides specific structural and functional properties. Unlike zinc gluconate and zinc sulfate, zinc tartrate forms stable complexes with organic ligands, making it suitable for applications in coordination chemistry and material science. Additionally, its ability to form metal-organic frameworks distinguishes it from other zinc compounds .
属性
分子式 |
C4H4O6Zn |
|---|---|
分子量 |
213.5 g/mol |
IUPAC 名称 |
zinc;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Zn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI 键 |
VRGNUPCISFMPEM-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


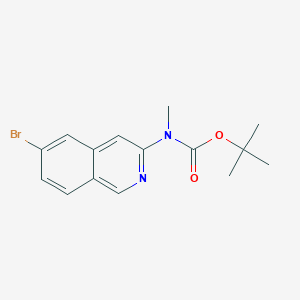
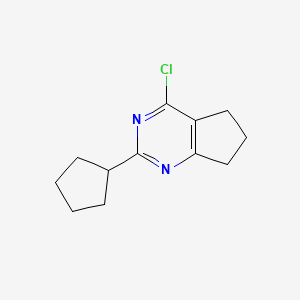
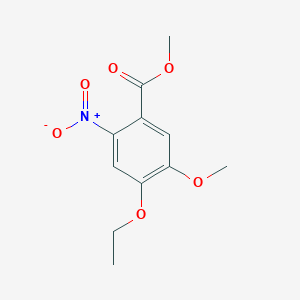
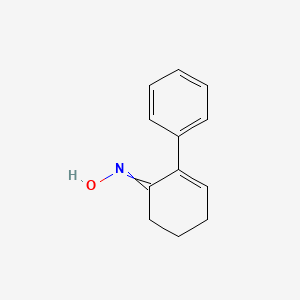
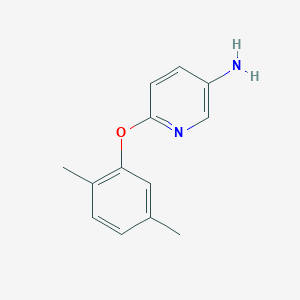
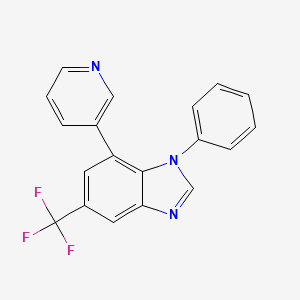
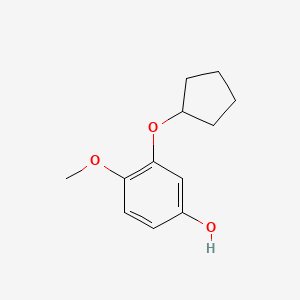
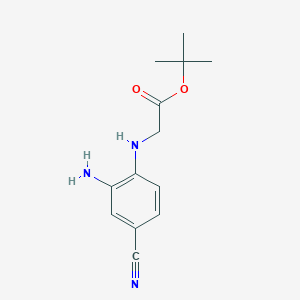
![2-ethoxy-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8579552.png)
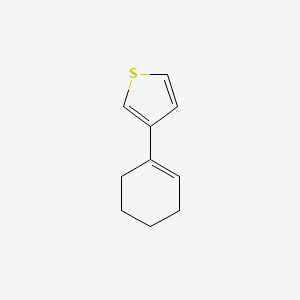
![2-Chloro-4-[(4-chlorophenyl)methyl]-6-methylphenol](/img/structure/B8579558.png)
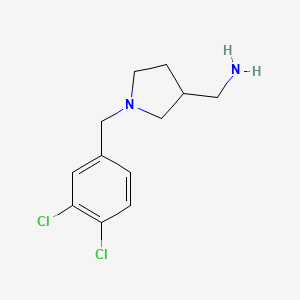
![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)
